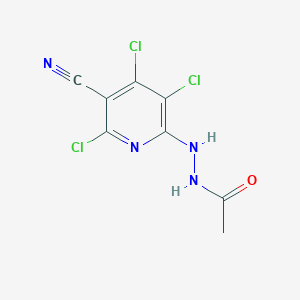![molecular formula C16H20N2O3 B5301217 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-109 belongs to a class of compounds known as gamma-aminobutyric acid (GABA) modulators, which have been shown to have significant effects on the central nervous system.
Mecanismo De Acción
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione works by inhibiting the activity of an enzyme known as GABA transaminase, which is responsible for breaking down GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to have a calming effect and reduce the cravings associated with addiction.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the central nervous system, including changes in brain activity and neurotransmitter levels. Studies have also shown that this compound can reduce the symptoms of anxiety and depression, making it a potential treatment for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its specificity for GABA transaminase, which reduces the risk of off-target effects. However, the synthesis process for this compound is complex and requires specialized equipment and expertise, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential directions for future research on 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. One area of interest is the use of this compound as a treatment for other addictive substances, such as opioids and alcohol. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or safety concerns. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to increase its availability for research purposes.
Métodos De Síntesis
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of several organic solvents and requires strict adherence to safety protocols to prevent exposure to harmful chemicals.
Aplicaciones Científicas De Investigación
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as a treatment for addiction. Studies have shown that this compound can effectively block the effects of cocaine and other addictive substances, making it a potential candidate for addiction treatment.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-8-6-11(7-9-13)17-14-10-15(19)18(16(14)20)12-4-2-3-5-12/h6-9,12,14,17H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIBOBKFNPAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5301144.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5301145.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5301156.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301168.png)
![4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1-(3-methylbenzyl)-2-piperazinone](/img/structure/B5301175.png)
![2-(4-ethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301176.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301177.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5301202.png)

![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)